molecular formula C14H11FO B13412897 1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one CAS No. 75524-55-9

1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one

Cat. No.: B13412897
CAS No.: 75524-55-9
M. Wt: 214.23 g/mol
InChI Key: AQYXSRSXTBWEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one is an organic compound that features a biphenyl group substituted with a fluorine atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one can be synthesized through several methods, one of which involves the Grignard reaction. In this method, a Grignard reagent, such as phenyl magnesium bromide, reacts with a suitable fluorinated ketone precursor under anhydrous conditions to form the desired product . The reaction typically requires a dry ether solvent and careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one may involve large-scale Grignard reactions or other organometallic coupling reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form specific interactions with these targets, potentially altering their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Biphenyl: A simpler analog without the fluorine and ketone groups.

    4-Fluorobiphenyl: Similar structure but lacks the ketone group.

    1-Phenyl-2-fluoroethan-1-one: Similar structure but lacks the biphenyl group.

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one is unique due to the combination of the biphenyl group, fluorine atom, and ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous .

Properties

CAS No.

75524-55-9

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

2-fluoro-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C14H11FO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

AQYXSRSXTBWEDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.